molecular formula C21H21FN4O2 B2459406 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide CAS No. 1251679-47-6

2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide

Cat. No.: B2459406
CAS No.: 1251679-47-6
M. Wt: 380.423
InChI Key: PBOQMAYFGCOQBM-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety and an N-phenylacetamide group attached via the piperidine nitrogen. The acetamide linker and terminal phenyl group may contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-6-4-5-16(13-17)20-24-21(28-25-20)15-9-11-26(12-10-15)14-19(27)23-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOQMAYFGCOQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile. The final step often involves coupling the fluorophenyl group to the oxadiazole-piperidine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, where nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies:

  • In vitro Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), the compound demonstrated cytotoxic effects with IC50 values indicating significant potential for therapeutic use against these malignancies .
Cell LineIC50 (µM)Reference
MCF-718.03
HepG234.94
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, particularly at the G1/S phase, which prevents further proliferation of cancer cells .

Antimicrobial Properties

Oxadiazole derivatives have also shown antimicrobial activity. The compound's structure suggests potential interactions with bacterial enzymes or cellular components, leading to inhibition of growth.

Findings:

  • In preliminary studies, the compound exhibited activity against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Neuropharmacological Applications

Recent investigations have highlighted the neuropharmacological potential of oxadiazole derivatives, including those similar to 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide.

Insights:

  • Modulation of Receptors : The compound has been studied for its ability to modulate metabotropic glutamate receptors, which are involved in various neurological processes and could be targeted for conditions such as anxiety and depression .

Antioxidant Activity

The antioxidant properties of oxadiazole compounds contribute to their therapeutic potential by reducing oxidative stress in cells.

Evaluation:

  • In vitro assays have shown that modifications in the substituents of oxadiazoles can enhance their antioxidant capacity, making them candidates for further exploration in diseases linked to oxidative damage .

Mechanism of Action

The mechanism of action of 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to permeate biological membranes, while the oxadiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine moiety can further influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

The 3-fluorophenyl substituent distinguishes this compound from analogs with different aromatic or aliphatic groups. Key comparisons include:

Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives
Compound Name Substituent on Oxadiazole Key Properties/Activity Reference
2-{4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide 3-Fluorophenyl Enhanced metabolic stability, TRP channel modulation (inferred)
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) 4-Chlorophenethyl TRPA1/TRPV1 antagonism (IC₅₀: 0.12 μM for TRPA1)
N-{4-[2-(4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethyl]phenyl}acetamide (S428-1041) Oxan-4-yl (tetrahydropyran) Improved solubility, GPCR modulation
PSN375963 Butylcyclohexyl Cannabinoid receptor affinity

Analysis :

  • The 3-fluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like 46 (chlorophenethyl) .
  • The oxan-4-yl substituent in S428-1041 enhances solubility due to the polar tetrahydropyran ring, whereas the fluorophenyl group in the target compound balances lipophilicity and aromatic interactions .

Piperidine-Linked Acetamide Derivatives

The N-phenylacetamide group is a common feature in neuroactive and ion channel-targeting compounds:

Table 2: Acetamide Linker Comparisons
Compound Name Acetamide Substituent Target/Activity Reference
2-{4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide Phenyl Potential TRP/kinase modulation
N-(4-Fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide 4-Fluorobenzyl, benzoxazole GPCR/ion channel activity
6-Methylrisperidone derivatives Pyrido-pyrimidinone Dopamine/serotonin receptor antagonism

Analysis :

  • Unlike risperidone derivatives with fused heterocycles (e.g., pyrido-pyrimidinone), the target compound’s simpler acetamide linker may prioritize selective ion channel interactions over multi-receptor effects .

Pharmacological and Physicochemical Profiles

Analysis :

  • The target compound’s core (247.27 g/mol) is lighter than bulkier analogs like 47 (479.43 g/mol), suggesting better bioavailability .
  • Fluorine substitution (as in the target compound and 47 ) correlates with high purity (>98%), likely due to improved crystallization .

Biological Activity

The compound 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H19F3N4O2
  • Molecular Weight : 416.404 g/mol
  • CAS Number : 1251619-82-5

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • A related compound demonstrated IC50 values against various cancer cell lines, including HepG2 and MCF-7, indicating potent antiproliferative effects. The most effective compound in this series had an IC50 of 5.1 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
Example AHepG26.19 ± 0.50
Example BMCF-75.10 ± 0.40

Antioxidant Activity

Oxadiazole derivatives have shown promising antioxidant activity:

  • Compounds with specific substitutions demonstrated enhanced ability to inhibit lipid peroxidation in vitro, suggesting a protective effect against oxidative stress .

Antimicrobial Activity

The oxadiazole scaffold has also been explored for antimicrobial properties:

  • Studies have reported that certain oxadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

The biological activity of 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide is believed to involve several mechanisms:

  • Inhibition of Enzyme Activity : Some studies suggest that oxadiazoles may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptosis in cancer cells through caspase pathways .
  • Modulation of Signaling Pathways : Interaction with G protein-coupled receptors (GPCRs) may elevate intracellular calcium levels, influencing various cellular processes .

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for anticancer activity. The results indicated that modifications at specific positions significantly affected their potency against cancer cell lines:

  • Case Study A : A derivative with a fluorophenyl group showed a marked increase in cytotoxicity compared to its non-fluorinated counterpart.

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